molecular formula C15H12N2O2S B5543977 2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide CAS No. 86109-43-5

2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide

Cat. No. B5543977
CAS RN: 86109-43-5
M. Wt: 284.3 g/mol
InChI Key: YMSYXWPCDBRESY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives like 2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide involves reactions under specific conditions to achieve desired yields and purity. A notable method involves the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in polyethylene glycol (PEG-400), highlighting the method's advantages in yield, pollution reduction, simplicity, and environmental friendliness (Wang Sheng-qing, 2010).

Molecular Structure Analysis

The determination of molecular structures of such compounds typically employs spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), supplemented by elemental analysis for precise structure elucidation. Studies on related benzoxazole derivatives provide insights into their structural characteristics, demonstrating the diverse potential of these compounds in various applications (M. Duran, M. Canbaz, 2013).

Chemical Reactions and Properties

Benzoxazole derivatives engage in various chemical reactions, highlighting their reactivity and functional group transformations. The regioselective synthesis enabled by phenyliodine(III) diacetate-induced oxidation represents a key reaction pathway, leading to a range of products depending on the reaction conditions and substrates used (G. Yadav et al., 2022).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceutical formulation. Such properties are determined through comprehensive experimental studies, employing techniques like X-ray diffraction and thermal analysis to understand the compound's behavior under different conditions.

Chemical Properties Analysis

Chemical properties, including acidity (pKa values), reactivity towards various reagents, and stability, are essential for developing applications of benzoxazole derivatives in chemical synthesis and drug design. The pKa values, for instance, provide insights into the compound's protonation states, essential for understanding its behavior in biological systems (M. Duran, M. Canbaz, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of heterocyclic compounds, leveraging its structural features to produce molecules with potential biological activities. For instance, it has been used as a precursor in reactions aiming to create novel compounds with improved yields and environmental friendliness, emphasizing the methodological advantages such as less pollution and simple operations (Wang Sheng-qing, 2010).

Antitumor Activity

  • Several studies have explored the antitumor potential of derivatives closely related to "2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide." These investigations have revealed significant broad-spectrum antitumor activities. Notably, specific derivatives have demonstrated potent activity against various cancer cell lines, highlighting the compound's role in the design and development of new anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activities

  • Research into derivatives of "2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide" has also shown promising antimicrobial and antifungal properties. Some synthesized compounds have displayed good activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Amplification of Phleomycin Activity

  • In a study dating back to 1978, certain derivatives were found to enhance the activity of phleomycin against Escherichia coli, indicating a potential use in combination therapies to improve the efficacy of existing antibiotics (D. J. Brown et al., 1978).

Neuroinflammation Imaging

  • One particularly innovative application involves the use of a derivative for positron emission tomography (PET) imaging of neuroinflammation, demonstrating the compound's versatility and potential in neurological research (A. Tiwari et al., 2015).

Safety and Hazards

Sigma-Aldrich provides “2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride” as-is and makes no representation or warranty whatsoever with respect to this product . For safety data sheets, it’s recommended to refer to the provider’s documentation .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYXWPCDBRESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350753
Record name Acetamide, 2-(2-benzoxazolylthio)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide

CAS RN

86109-43-5
Record name Acetamide, 2-(2-benzoxazolylthio)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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